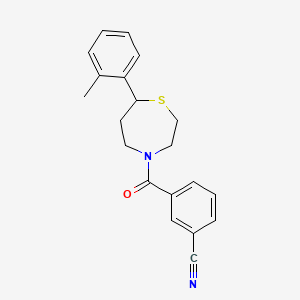

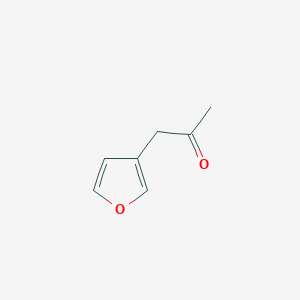

1-(呋喃-3-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Furan-3-yl)propan-2-one is a chemical compound with the molecular formula C7H8O2 . It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

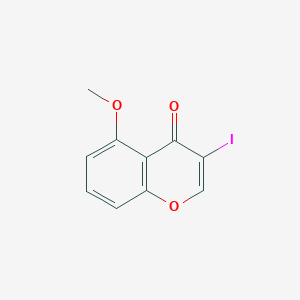

The synthesis of furan compounds has seen recent advances. Furan and its derivatives are important building blocks in organic chemistry and are found in various natural sources . A method for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran has been developed . Another study reported the synthesis of (S)-1-(furan-2-yl)propan-1-ol from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one .Molecular Structure Analysis

The molecular structure of 1-(Furan-3-yl)propan-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the structural and vibrational properties of the compound.Chemical Reactions Analysis

The chemical reactions involving 1-(Furan-3-yl)propan-2-one can be quite complex. For example, under certain conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation . Another study reported the hydroarylation of the furan side chain carbon–carbon double bond in 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones .Physical And Chemical Properties Analysis

1-(Furan-3-yl)propan-2-one is a liquid at room temperature . Its molecular weight is 124.14 . More detailed physical and chemical properties such as solubility, boiling point, and melting point can be determined through further analysis .科学研究应用

Production of Pyranone

“1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone . Pyranone is a key compound used in the synthesis of various other compounds, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Green Chemistry

The compound can be synthesized using green chemistry methods . For instance, the asymmetric bioreduction of “1-(Furan-3-yl)propan-2-one” can be performed using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage . This method is environmentally friendly and efficient, with a conversion rate of over 99% .

Drug Precursor

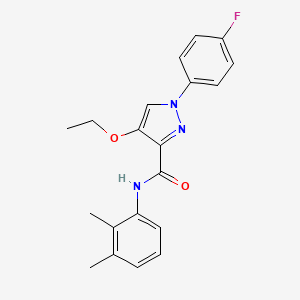

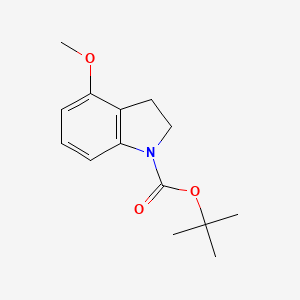

“1-(Furan-3-yl)propan-2-one” serves as a precursor for the production of various drugs . It can be used in the synthesis of (S)-1-(furan-2-yl)propan-1-ol, a compound that has applications in the production of pharmaceutical medicines and natural products .

Antibacterial Activity

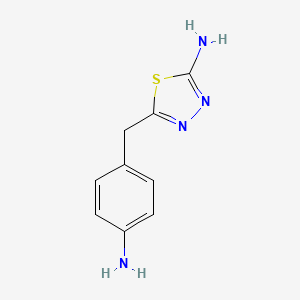

Furan derivatives, including “1-(Furan-3-yl)propan-2-one”, have been found to exhibit antibacterial activity . They can be used in the development of new antimicrobial compounds to treat multi-resistant illnesses .

Synthesis of Sugar Analogues

As mentioned earlier, “1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone, which in turn can be used in the synthesis of sugar analogues . Sugar analogues have various applications in medicinal chemistry, including the development of antiviral drugs.

Synthesis of Antibiotics

Pyranone, which can be produced from “1-(Furan-3-yl)propan-2-one”, can also be used in the synthesis of antibiotics . This makes “1-(Furan-3-yl)propan-2-one” a valuable compound in the fight against bacterial infections.

Synthesis of Tirantamycines

Tirantamycines are a group of antibiotics that can be synthesized from pyranone . Therefore, “1-(Furan-3-yl)propan-2-one” plays a crucial role in the production of these antibiotics.

Synthesis of Anticancer Drugs

Finally, “1-(Furan-3-yl)propan-2-one” can be used in the synthesis of anticancer drugs . This is due to its ability to produce pyranone, which is a key compound in the development of various anticancer drugs .

安全和危害

属性

IUPAC Name |

1-(furan-3-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQMBBILQNXYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)

![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)